Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester
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Overview
Description
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester is a complex organic compound with the molecular formula C26H31NO8 and a molecular weight of 485.53 g/mol . This compound is a derivative of muramic acid, an amino sugar found in the peptidoglycan layer of bacterial cell walls . It is commonly used in the biomedical industry for research and development of drugs targeting bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester involves multiple steps, including the protection of hydroxyl groups, glycosylation, and acetylation . The process typically starts with the protection of the hydroxyl groups on muramic acid using benzylidene acetal. This is followed by glycosylation with benzyl alcohol and subsequent acetylation to introduce the N-acetyl group . The final step involves methylation to form the methyl ester .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process requires precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester involves its interaction with bacterial cell wall synthesis pathways. It targets specific enzymes involved in the formation of peptidoglycan, thereby inhibiting bacterial growth and proliferation . The molecular targets include enzymes like transglycosylases and transpeptidases, which are crucial for the cross-linking of peptidoglycan strands .
Comparison with Similar Compounds
Similar Compounds
N-Acetylmuramic Acid: A precursor in the synthesis of peptidoglycan in bacterial cell walls.
Benzylidene Acetal Derivatives: Used as protecting groups in organic synthesis.
Methyl Esters of Amino Sugars: Commonly used in the synthesis of glycosides and other complex carbohydrates.
Uniqueness
Benzyl N-Acetyl-4,6-O-benzylidene-alpha-isomuramic Acid Methyl Ester is unique due to its specific structure, which combines the properties of muramic acid, benzylidene acetal, and methyl ester. This unique combination makes it a valuable compound for research in bacterial cell wall synthesis and the development of new antibacterial agents .
Properties
IUPAC Name |
methyl 2-[(7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYOCWILIJFUOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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